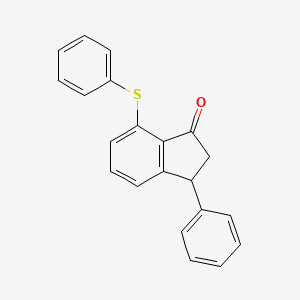

3-Phenyl-7-(phenylsulfanyl)-1-indanone

Description

Context within Contemporary Organic Synthesis

The field of contemporary organic synthesis is largely driven by the development of efficient and selective methods for constructing complex molecular architectures. The synthesis of substituted indanones and molecules containing aryl thioether linkages are prime examples of this pursuit. Modern synthetic strategies frequently employ transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-sulfur bonds with high precision. nih.govnih.govrsc.org Methodologies such as the Suzuki-Miyaura coupling and palladium-catalyzed C-S bond formation are instrumental in assembling intricate molecules like 3-Phenyl-7-(phenylsulfanyl)-1-indanone from simpler, more readily available precursors. nih.govresearchgate.netrsc.org These advanced techniques overcome the limitations of classical methods, which often require harsh conditions and offer limited control over regioselectivity. nih.gov

Fundamental Importance of the Indanone Scaffold in Chemical Research

The indanone framework is a prominent structural motif found in a multitude of natural products and pharmaceutically active compounds. beilstein-journals.orgnist.gov Its rigid, bicyclic structure serves as a versatile scaffold, or "privileged scaffold," for the development of new therapeutic agents. beilstein-journals.orgresearchgate.net Indanone derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govscienceopen.compubcompare.ai The utility of the indanone core is further highlighted by its role as a key intermediate in the synthesis of more complex molecules, making the development of new synthetic routes to substituted indanones a topic of high demand in medicinal and materials chemistry. beilstein-journals.orgnih.gov

Significance of Aryl Thioether Functionalities in Organic Chemistry and Material Science

Aryl thioethers, characterized by a sulfur atom linking two aryl groups or an aryl and an alkyl group, are crucial functionalities in multiple scientific domains. nih.gov They are integral components of numerous pharmaceuticals, agrochemicals, and advanced polymeric materials. nih.gov The inclusion of a sulfur atom can fine-tune a molecule's metabolic profile and introduce unique intermolecular interactions not possible with oxygen-based ether analogs. researchgate.net The soft and polarizable nature of sulfur in aryl thioethers also leads to unique affinities for metal ions, making them valuable in the design of functional materials. researchgate.net The synthesis of aryl thioethers is most commonly achieved through transition-metal-catalyzed cross-coupling reactions of aryl halides with thiols or thiol surrogates. nih.govchemicalbook.com

Overview of the Research Landscape for Substituted Indanones

Research into substituted indanones is vibrant and expansive, with a primary focus on developing novel synthetic methodologies to access diverse substitution patterns. beilstein-journals.orgresearchgate.net Key strategies include the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, Nazarov cyclizations, and various transition metal-catalyzed reactions. beilstein-journals.orgresearchgate.net Significant efforts have been directed toward achieving enantioselective synthesis to produce chiral 3-substituted indanones. Furthermore, palladium-catalyzed cross-coupling reactions have been effectively used to introduce substituents at various positions on the indanone's aromatic ring, including the 4- and 7-positions, thereby enabling the synthesis of highly functionalized derivatives. researchgate.netresearchgate.net This continuous development of synthetic tools allows chemists to systematically modify the indanone scaffold to explore structure-activity relationships.

Rationale for Investigating this compound within Indanone Chemistry

The specific compound, this compound, represents a logical and compelling target for chemical investigation. It combines the well-established 3-phenyl-1-indanone (B102786) core with an aryl thioether (phenylsulfanyl) moiety at the 7-position of the aromatic ring. The rationale for its study is multifaceted. The introduction of the phenylsulfanyl group onto the indanone scaffold is expected to modulate the electronic properties of the aromatic system, which could, in turn, influence its reactivity and biological interactions. This particular substitution pattern offers a unique opportunity to explore the synergistic effects of combining a bulky, chiral-center-adjacent phenyl group with a flexible, polarizable aryl thioether. Such a molecule could serve as a valuable building block for more complex heterocyclic systems or as a candidate for screening in various biological assays, leveraging the known activities of both the indanone and aryl thioether motifs.

Chemical Data Tables

The following tables provide key chemical data for the target compound and its parent structure, as well as an overview of synthetic methods relevant to its components.

| Property | Value |

|---|---|

| CAS Number | 306976-66-9 |

| Molecular Formula | C₂₁H₁₆OS |

| Molecular Weight | 316.42 g/mol |

| Property | Value |

|---|---|

| CAS Number | 16618-72-7 nih.govguidechem.com |

| Molecular Formula | C₁₅H₁₂O nih.govguidechem.com |

| Molecular Weight | 208.26 g/mol nih.govguidechem.com |

| Melting Point | 75-78 °C nih.gov |

| Boiling Point | 148 °C at 0.7 mmHg nih.gov |

| Density | 1.162 g/cm³ |

| Appearance | Yellow Crystalline Solid |

| Reaction Type | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Intramolecular cyclization of 3-arylpropionic acid chlorides to form the indanone ring. | AlCl₃, Polyphosphoric Acid, TfOH | beilstein-journals.orgresearchgate.net |

| Nazarov Cyclization | An acid-catalyzed electrocyclic ring closure of divinyl ketones to form cyclopentenones, which can be converted to indanones. | FeCl₃, AlCl₃, Trifluoroacetic Acid | beilstein-journals.org |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid to introduce aryl substituents onto the indanone ring. | Pd(OAc)₂, Pd(PPh₃)₄ | researchgate.netrsc.org |

| Palladium-Catalyzed C-S Coupling | Formation of an aryl thioether bond by coupling an aryl halide with a thiol or thiol surrogate. | Pd(OAc)₂, PdCl₂, Xantphos | nih.govnih.govchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-7-phenylsulfanyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16OS/c22-19-14-18(15-8-3-1-4-9-15)17-12-7-13-20(21(17)19)23-16-10-5-2-6-11-16/h1-13,18H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLABNHXKVXJKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1=O)C(=CC=C2)SC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 3 Phenyl 7 Phenylsulfanyl 1 Indanone and Its Precursors

Elucidation of Reaction Pathways and Catalytic Cycles

The formation of 3-phenyl-7-(phenylsulfanyl)-1-indanone can be conceptualized through intramolecular cyclization reactions, often involving C-H activation and arylation steps. While a specific catalytic cycle for this exact molecule is not extensively detailed in the literature, plausible pathways can be inferred from similar palladium- and rhodium-catalyzed reactions for the synthesis of substituted indanones.

A likely pathway involves a palladium-catalyzed intramolecular reductive Heck reaction. researchgate.net In this scenario, a suitable precursor, such as a 2'-halochalcone derivative bearing a phenylsulfanyl group, would be used. The catalytic cycle would commence with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is followed by migratory insertion of the alkene moiety of the chalcone (B49325) into the newly formed palladium-carbon bond. Subsequent β-hydride elimination and reductive elimination steps would yield the cyclized indanone product and regenerate the palladium(0) catalyst.

Alternatively, rhodium-catalyzed pathways can be considered, particularly those involving C-H activation. nih.govrsc.org For instance, a rhodium(III)-catalyzed C-H annulation could be a viable route. The catalytic cycle would initiate with the coordination of a suitable precursor to the rhodium(III) center, followed by ortho-C-H activation to form a rhodacycle intermediate. Subsequent insertion of an appropriate coupling partner and reductive elimination would lead to the formation of the indanone ring. rsc.org

A general representation of a plausible palladium-catalyzed cycle is depicted below:

| Step | Description |

| Oxidative Addition | Pd(0) inserts into the aryl-halide bond of the precursor. |

| Migratory Insertion | The double bond of the chalcone backbone inserts into the Pd-C bond. |

| β-Hydride Elimination | A hydrogen atom is eliminated from the β-carbon, forming a Pd-H species. |

| Reductive Elimination | The indanone product is released, and the Pd(0) catalyst is regenerated. |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates in catalytic cycles are often challenging due to their transient nature. However, mechanistic studies, including computational modeling and trapping experiments, provide insights into their structure and role.

In palladium-catalyzed reactions for indanone synthesis, key intermediates include:

Palladium(II) oxidative addition adducts: These are formed after the initial reaction of the palladium(0) catalyst with the aryl halide precursor.

Palladacycles: Five- or six-membered palladacycles are crucial intermediates formed after migratory insertion or C-H activation. nih.gov Their stability and subsequent reactivity dictate the course of the reaction.

In rhodium-catalyzed C-H activation pathways, the formation of a five-membered rhodacycle is a critical step. nih.gov This intermediate is formed through the directed activation of a C-H bond on the aromatic ring. The characterization of such intermediates often relies on spectroscopic techniques like NMR in model systems or computational studies to predict their geometries and energies.

Analysis of Transition State Geometries and Energies

Density Functional Theory (DFT) calculations are a powerful tool for analyzing the transition state geometries and energies, which are pivotal in understanding reaction kinetics and selectivity. researchgate.net For the synthesis of indanone derivatives, DFT studies can elucidate the energy barriers associated with different steps in the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.

For instance, in a palladium-catalyzed Suzuki-type cross-coupling, which shares mechanistic features with the intramolecular arylation for indanone synthesis, the transmetalation step often has a decisive transition state where the organic group is transferred from a boron reagent to the palladium center. researchgate.net In the context of this compound synthesis via intramolecular cyclization, the transition state for the C-C bond-forming step (migratory insertion or reductive elimination) would be of primary interest. The geometry of this transition state would reveal the atomic arrangement at the point of highest energy and provide insights into the factors that control the stereochemical outcome of the reaction.

Computational studies on similar systems have shown that the energy of the transition state for C-H activation or migratory insertion can be significantly influenced by the nature of the ligands on the metal center and the electronic properties of the substrate. chemrxiv.org

Factors Governing Regioselectivity and Stereoselectivity in Functionalization Reactions

The synthesis of a specifically substituted indanone like this compound requires precise control over both regioselectivity (which position on the aromatic ring is functionalized) and stereoselectivity (the spatial arrangement of the phenyl group at the 3-position).

Regioselectivity: In C-H activation/functionalization reactions, the regioselectivity is often directed by a functional group already present on the substrate. For the formation of a 7-substituted indanone, the precursor would need to be designed to favor C-H activation at the position that will become the 7-position of the indanone ring. The choice of catalyst and ligands can also play a crucial role in controlling which C-H bond is activated. chemrxiv.orgnih.gov For example, the steric and electronic properties of the ligands can influence the accessibility of different C-H bonds to the metal center.

Stereoselectivity: The stereochemistry at the 3-position of the indanone ring is often established during the C-C bond-forming step. In reactions involving chiral catalysts or ligands, enantioselective synthesis of 3-aryl-1-indanones can be achieved. The stereochemical outcome is determined by the facial selectivity of the migratory insertion or the geometry of the transition state during the key bond-forming event. nih.gov The interaction between the substrate, the catalyst, and the chiral ligand creates a chiral environment that favors the formation of one enantiomer over the other.

| Factor | Influence on Selectivity |

| Directing Groups | Guide the catalyst to a specific C-H bond, controlling regioselectivity. |

| Ligand Properties | Steric bulk and electronic nature of ligands can influence both regioselectivity and stereoselectivity. nih.govthieme-connect.de |

| Catalyst Choice | Different metals (e.g., Pd, Rh) can exhibit different intrinsic selectivities. |

| Reaction Conditions | Temperature, solvent, and additives can impact the energy barriers of different pathways, affecting selectivity. |

Mechanistic Aspects of C-H Functionalization in Indanone Systems

The direct functionalization of C-H bonds in pre-existing indanone systems or their precursors is a powerful strategy for introducing substituents at specific positions. Palladium-catalyzed direct arylation is a prominent example. rsc.org The mechanism of such reactions typically involves a concerted metalation-deprotonation (CMD) pathway or an oxidative addition pathway, depending on the specific system.

In a CMD mechanism, the palladium catalyst, often in a higher oxidation state, abstracts a proton and forms a palladacycle intermediate. This is followed by reductive elimination to form the C-C bond and regenerate the active catalyst. The regioselectivity of this process is highly dependent on the directing group and the electronic properties of the indanone core.

For the synthesis of this compound, a C-H functionalization approach could involve the direct arylation of a 7-unsubstituted 3-phenyl-1-indanone (B102786) precursor with a phenylsulfanyl source, or the direct C-H phenylsulfanyl-ation of a 3-phenyl-1-indanone. The mechanistic details would be contingent on the specific catalytic system employed.

Computational Chemistry Applications in the Study of 3 Phenyl 7 Phenylsulfanyl 1 Indanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

This section would have detailed how DFT calculations could be used to understand the electron distribution, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential of 3-Phenyl-7-(phenylsulfanyl)-1-indanone. Such information is crucial for predicting its reactivity and potential interaction sites.

Theoretical Modeling of Reaction Mechanisms and Pathways

Here, the focus would have been on computational models that could predict the most likely mechanisms for reactions involving this compound. This would involve mapping potential energy surfaces and identifying transition states to understand how the molecule transforms.

Quantum Chemical Analysis of Selectivity and Energetics

This subsection would have explored the use of quantum chemical methods to explain and predict the regioselectivity and stereoselectivity of reactions involving the target molecule. Analysis of the energetics of different reaction pathways would provide a basis for understanding why certain products are favored over others.

Computational Studies on Conformational Preferences and Molecular Dynamics

The final section was intended to cover the conformational landscape of this compound. Molecular dynamics simulations would provide insight into the molecule's flexibility and the relative stability of its different spatial arrangements, which can significantly influence its biological activity and physical properties.

The scientific community has not yet directed its computational resources to this specific indanone derivative in a way that is publicly accessible. As such, a detailed and data-rich article on the computational chemistry of this compound awaits future research contributions to the field.

Reactivity and Transformation Pathways of 3 Phenyl 7 Phenylsulfanyl 1 Indanone

Electrophilic and Nucleophilic Reactions of the Indanone Carbonyl and Aromatic Rings

The reactivity of 3-Phenyl-7-(phenylsulfanyl)-1-indanone is largely dictated by the interplay of its carbonyl group and two distinct aromatic systems.

The ketone functionality within the indanone core is a prime site for nucleophilic addition reactions . A variety of nucleophiles can attack the electrophilic carbonyl carbon, leading to a range of products. For instance, reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, 3-phenyl-7-(phenylsulfanyl)-2,3-dihydro-1H-inden-1-ol. Grignard reagents and organolithium reagents can also add to the carbonyl group, introducing new carbon-carbon bonds.

The fused aromatic ring of the indanone scaffold can undergo electrophilic aromatic substitution . The directing effects of the substituents—the acyl group (meta-directing and deactivating) and the phenylthio group (ortho, para-directing and activating)—will influence the position of substitution. The phenylthio group is a moderately activating substituent, and its ortho, para-directing effect would likely dominate, guiding incoming electrophiles to positions 5 and 7. However, since position 7 is already substituted, electrophilic attack is most probable at position 5.

Nucleophilic aromatic substitution on the indanone's fused aromatic ring is less common and would require the presence of a good leaving group and strong electron-withdrawing groups to activate the ring. In the parent compound, this is unlikely. However, if the phenylthio group were oxidized to a strongly electron-withdrawing phenylsulfonyl group, the ring would become more susceptible to nucleophilic attack.

Reactions Involving the Phenyl and Phenylthio Substituents

The pendant phenyl and phenylthio groups introduce additional sites of reactivity, allowing for a wide range of chemical modifications.

Oxidation and Reduction Chemistry of the Thioether Moiety

The thioether linkage is readily susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or a single equivalent of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding sulfoxide (B87167), 3-phenyl-7-(phenylsulfinyl)-1-indanone. Further oxidation with stronger oxidizing agents, or an excess of the same oxidant, would lead to the sulfone, 3-phenyl-7-(phenylsulfonyl)-1-indanone. These oxidation states significantly alter the electronic properties of the substituent, from electron-donating (thioether) to strongly electron-withdrawing (sulfone).

Conversely, the thioether can be reduced. Reductive cleavage of the carbon-sulfur bond can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia) or through catalytic hydrogenation with reagents like Raney nickel, which would result in desulfurization to yield 3-phenyl-1-indanone (B102786).

| Transformation | Reagent Example | Product |

| Thioether to Sulfoxide | H₂O₂ | 3-Phenyl-7-(phenylsulfinyl)-1-indanone |

| Thioether to Sulfone | m-CPBA (excess) | 3-Phenyl-7-(phenylsulfonyl)-1-indanone |

| Thioether Reduction (Cleavage) | Raney Ni, H₂ | 3-Phenyl-1-indanone |

Aromatic Substitution Reactions on Pendant Phenyl Rings

Both the 3-phenyl substituent and the phenyl ring of the phenylthio group can undergo electrophilic aromatic substitution.

The 3-phenyl group , being attached to a saturated carbon, behaves as a simple monosubstituted benzene (B151609) ring. It will direct incoming electrophiles to the ortho and para positions. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be performed on this ring.

The phenyl ring of the phenylthio group is activated towards electrophilic substitution by the sulfur atom, which is an ortho, para-director. Common electrophilic aromatic substitution reactions would proceed readily on this ring, with substitution occurring at the positions ortho and para to the sulfur atom.

Cycloaddition Reactions and Rearrangements Involving the Indanone Core

The indanone framework can be involved in various cycloaddition and rearrangement reactions to construct more complex molecular architectures.

Derivatives of 1-indanones can participate in cycloaddition reactions . For instance, the formation of an enolate or enol ether from the indanone could generate a diene or dienophile, which could then undergo [4+2] cycloaddition (Diels-Alder) reactions with suitable partners. The specific conditions required would depend on the nature of the reactants. For example, 2-arylidene-1-indanones have been shown to undergo [10+2] cycloaddition with 3-nitroindoles.

The indanone core is also known to undergo various skeletal rearrangements . Acid-catalyzed rearrangements, such as the Wagner-Meerwein rearrangement, could be initiated by protonation of the carbonyl oxygen followed by migration of one of the carbon atoms of the five-membered ring. This could potentially lead to ring-expanded products. Photochemical rearrangements are also a possibility for indanone derivatives.

Functional Group Interconversions on the Substituted Indanone Scaffold

The existing functional groups on the this compound scaffold can be interconverted to introduce new functionalities and create a diverse library of derivatives.

The carbonyl group is a versatile handle for functional group interconversions . As mentioned, it can be reduced to a hydroxyl group. This alcohol can then be further functionalized, for example, by conversion to an ether or an ester. The carbonyl group can also be converted to an alkene via the Wittig reaction or to a variety of nitrogen-containing functional groups such as imines, oximes, and hydrazones through condensation with the corresponding amines.

If other functional groups are introduced onto the aromatic rings (e.g., a nitro group via nitration), they can be subsequently transformed. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted to a wide range of other substituents. These interconversions allow for the systematic modification of the molecule's properties.

| Functional Group | Reagent/Reaction | New Functional Group |

| Ketone | NaBH₄ | Secondary Alcohol |

| Ketone | Ph₃P=CH₂ (Wittig Reagent) | Alkene |

| Ketone | H₂N-OH | Oxime |

| Thioether | H₂O₂ | Sulfoxide |

| Aromatic Ring | HNO₃, H₂SO₄ | Nitro Group |

| Nitro Group | H₂, Pd/C | Amine |

Advanced Applications and Functionalization Strategies of Substituted Indanones Non Biological

Role in Material Science and Organic Electronics.acs.orgresearchgate.net

The exploration of novel organic molecules for applications in material science and organic electronics is a burgeoning field of research. The unique electronic and photophysical properties of conjugated organic systems make them attractive for use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and non-linear optical (NLO) materials. The indanone scaffold, particularly when appropriately functionalized, offers a promising platform for the design of such materials.

Design and Synthesis of Optoelectronic Materials Based on Indanone Scaffolds.acs.org

While direct studies on the optoelectronic properties of 3-Phenyl-7-(phenylsulfanyl)-1-indanone are not extensively documented, the characteristics of related indanone derivatives suggest its potential in this area. For instance, donor-acceptor and acceptor-donor-acceptor systems incorporating a 1,1-dicyanomethylene-3-indanone unit as an electron-accepting moiety have been synthesized and studied for their photophysical properties. acs.org These studies have shown that the energy levels and light-harvesting capabilities of such molecules can be fine-tuned by altering the acceptor strength. acs.org

The this compound molecule possesses several key features that are desirable for optoelectronic materials:

An Electron-Withdrawing Carbonyl Group: The ketone functionality in the indanone ring acts as an electron acceptor.

Aromatic Systems: The presence of both a phenyl group and a fused benzene (B151609) ring provides π-conjugation, which is essential for charge transport.

A Sulfur-Containing Moiety: The phenylsulfanyl group can act as a donor or an auxiliary acceptor and can influence the intermolecular interactions and solid-state packing, which are crucial for device performance. The incorporation of sulfur is a known strategy to enhance the refractive index of polymers for optical applications. researchgate.net

The combination of these features in a single molecule suggests that this compound could be a valuable building block for the synthesis of novel donor-acceptor chromophores for organic electronics.

| Molecular Feature | Potential Role in Optoelectronics |

| Indanone Core | Rigid scaffold, electron-accepting character |

| Phenyl Group | Extends π-conjugation, influences morphology |

| Phenylsulfanyl Group | Modulates electronic properties, enhances intermolecular interactions |

Applications in Non-Linear Optics (NLO) through Strategic Functionalization.beilstein-journals.org

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and frequency conversion. Organic molecules with large hyperpolarizabilities are promising candidates for NLO applications. Studies on 1-indanone (B140024) compounds have indicated that they can exhibit significant NLO responses. beilstein-journals.org The NLO properties of organic molecules are often enhanced by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

In this compound, the indanone moiety with its carbonyl group can serve as the electron-accepting part of an NLO chromophore. The phenyl and phenylsulfanyl substituents can be further functionalized with strong donor or acceptor groups to enhance the molecule's hyperpolarizability. The introduction of the sulfur atom in the phenylsulfanyl group can also contribute to the NLO response due to its polarizability. While experimental data for this specific compound is lacking, the general principles of NLO material design suggest that derivatives of this compound could be promising candidates for NLO applications.

Indanones as Building Blocks for Complex Molecular Architectures.mdpi.com

The 1-indanone framework is a valuable synthon in organic chemistry, providing a rigid and functionalized core for the construction of more elaborate molecular structures. Its reactivity allows for a variety of transformations to build polycyclic and spirocyclic systems, as well as novel heterocyclic scaffolds.

Synthesis of Polycyclic and Spirocyclic Compounds.mdpi.comnih.gov

The carbonyl group and the α-protons of the 1-indanone ring are key functional handles for annulation reactions. A recent review highlights various strategies for the construction of fused and spirocyclic frameworks from 1-indanones. mdpi.com These methods include:

Ring Expansion Reactions: Rhodium-catalyzed insertion of ethylene (B1197577) or alkynes into the C-C bonds of the indanone core can lead to the formation of benzocycloheptenone skeletons. mdpi.com

Domino Reactions: Multicomponent reactions involving 1-indanones can generate complex spirocarbocyclic compounds in a single step. nih.gov

Cycloaddition Reactions: Indanone derivatives can participate in cycloaddition reactions to form polycyclic systems.

The presence of the phenyl and phenylsulfanyl groups in this compound would influence the reactivity and selectivity of these transformations, potentially leading to novel and complex polycyclic aromatic hydrocarbons or other intricate three-dimensional structures.

| Reaction Type | Resulting Structure | Potential of this compound |

| Ring Expansion | Fused Carbocycles | Precursor to larger polycyclic systems with defined substitution patterns. |

| Multicomponent Reactions | Spirocyclic Compounds | Access to complex spiro-architectures with potential for chirality. |

| Cycloaddition Reactions | Fused Heterocycles | Versatile building block for diverse polycyclic frameworks. |

Precursors for Novel Heterocyclic Systems.

The carbonyl group of 1-indanones is a versatile functional group for the synthesis of a wide array of heterocyclic compounds. Condensation reactions with various binucleophiles can lead to the formation of fused heterocyclic systems. For example, reaction with hydrazines can yield indeno[1,2-c]pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazole (B147169) derivatives.

Furthermore, the indanone scaffold can be a precursor to novel heterocyclic systems through multi-step synthetic sequences. The phenyl and phenylsulfanyl substituents on the this compound core would be incorporated into the final heterocyclic product, allowing for the synthesis of highly functionalized and potentially biologically active molecules.

Applications in Catalysis and Reagent Development.

While the direct use of 1-indanone derivatives as catalysts is not a widely explored area, their structural features suggest potential applications in the development of new reagents and ligands for catalysis. The rigid backbone of the indanone scaffold can provide a well-defined steric environment, which is a desirable feature for a chiral ligand in asymmetric catalysis.

Although no specific examples of this compound being used in catalysis have been reported, the presence of the sulfur atom in the phenylsulfanyl group offers a potential coordination site for metal catalysts. Sulfur-containing ligands have been shown to be effective in various catalytic transformations. researchgate.net Therefore, chiral derivatives of this compound could potentially be developed as novel ligands for asymmetric catalysis.

Furthermore, the functional groups on the indanone ring can be modified to create new reagents for organic synthesis. The development of chiral indanone-based reagents could be a promising area for future research.

Chiral Induction and Asymmetric Synthesis using Indanone Derivatives

The indanone scaffold, a recurring motif in numerous natural products and pharmaceuticals, has garnered significant attention in the field of asymmetric synthesis. The strategic placement of substituents on the indanone ring system allows for the creation of chiral molecules with a high degree of stereocontrol. While specific research on the chiral induction properties of this compound is not extensively documented in publicly available literature, the broader class of substituted indanones serves as a versatile platform for developing enantioselective methodologies. These methods are crucial for the synthesis of optically pure compounds, which is of paramount importance in medicinal chemistry and materials science.

The development of synthetic routes to chiral indanones often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. These approaches can be broadly categorized into several key strategies, including asymmetric hydrogenation, catalytic asymmetric 1,4-addition, and enantioselective cyclization reactions. These methods aim to produce indanone derivatives with one or more stereocenters in high enantiomeric excess (ee).

One prominent strategy for synthesizing chiral 3-aryl-1-indanones is the rhodium-catalyzed asymmetric intramolecular 1,4-addition. acs.org This method has been shown to produce a variety of enantioenriched 3-aryl-1-indanone derivatives with high yields and excellent enantioselectivities. acs.org For instance, the use of a chiral phosphine (B1218219) ligand in conjunction with a rhodium catalyst can facilitate the cyclization of a suitable precursor to afford the desired chiral indanone. acs.org

Another powerful technique is the palladium-catalyzed asymmetric reductive-Heck reaction. acs.orgfigshare.comacs.org This intramolecular process allows for the synthesis of enantiomerically enriched 3-substituted indanones. acs.orgfigshare.comacs.org The choice of the chiral ligand is critical in this reaction to achieve high levels of stereocontrol. acs.org This method has been successfully applied to generate a range of chiral indanones with varying substituents at the 3-position. acs.org

Furthermore, biocatalytic approaches have emerged as a green and efficient alternative for the asymmetric reduction of prochiral indanones. nih.govtandfonline.com Microorganisms such as Lactobacillus paracasei have been employed as whole-cell biocatalysts for the enantioselective reduction of 1-indanone to the corresponding (S)-1-indanol with high conversion rates and enantiomeric excess. tandfonline.com This highlights the potential of biocatalysis in producing valuable chiral building blocks.

The resulting enantiomerically enriched indanones are valuable intermediates for the synthesis of more complex chiral molecules. rsc.org They can be further functionalized to introduce additional stereocenters, leading to the construction of intricate molecular architectures with well-defined three-dimensional structures. acs.org

Detailed research findings on the enantioselective synthesis of various substituted indanones are summarized in the following tables, showcasing the effectiveness of different catalytic systems.

Table 1: Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition for the Synthesis of Chiral 3-Aryl-1-indanones acs.org

| Entry | Substrate | Catalyst | Chiral Ligand | Yield (%) | ee (%) |

| 1 | Phenyl-substituted chalcone (B49325) derivative | [Rh(cod)Cl]₂ | MonoPhos | 92 | 94 |

| 2 | Naphthyl-substituted chalcone derivative | [Rh(cod)Cl]₂ | MonoPhos | 95 | 95 |

| 3 | Thienyl-substituted chalcone derivative | [Rh(cod)Cl]₂ | MonoPhos | 88 | 91 |

Table 2: Palladium-Catalyzed Asymmetric Reductive-Heck Reaction of 2'-Halochalcones acs.org

| Entry | Substrate | Catalyst | Chiral Ligand | Yield (%) | ee (%) |

| 1 | 2'-Iodo-chalcone | Pd(OAc)₂ | (R)-3,5-Xyl-MeO-BIPHEP | 85 | 92 |

| 2 | 2'-Bromo-4'-methoxy-chalcone | Pd(OAc)₂ | (R)-3,5-Xyl-MeO-BIPHEP | 90 | 95 |

| 3 | 2'-Chloro-chalcone | Pd(OAc)₂ | (R)-3,5-Xyl-MeO-BIPHEP | 78 | 89 |

Table 3: Biocatalytic Asymmetric Reduction of 1-Indanone tandfonline.com

| Entry | Biocatalyst | Substrate | Product | Conversion (%) | ee (%) |

| 1 | Lactobacillus paracasei BD71 | 1-Indanone | (S)-1-Indanol | >99 | >99 |

| 2 | Leuconostoc mesenteroides N6 | 1-Indanone | (S)-1-Indanol | 99.42 | 96.34 |

These examples underscore the significance of substituted indanones as valuable synthons in asymmetric synthesis, enabling the construction of a diverse array of chiral molecules with high optical purity. The continued development of novel and efficient stereoselective methods will undoubtedly expand the utility of indanone derivatives in various scientific disciplines.

Conclusion and Future Research Directions

Synthesis and Reactivity Landscape Summary

The synthesis of the 1-indanone (B140024) scaffold is well-documented, offering several established pathways that could be adapted for the creation of 3-Phenyl-7-(phenylsulfanyl)-1-indanone. beilstein-journals.orgresearchgate.net Key synthetic strategies generally involve intramolecular cyclization reactions. beilstein-journals.org Friedel-Crafts acylation of appropriately substituted 3-arylpropionic acids or their corresponding acyl chlorides is a foundational method for forming the indanone ring system. beilstein-journals.orgresearchgate.net For the target molecule, this would likely involve a precursor such as 3-phenyl-3-(2-(phenylsulfanyl)phenyl)propanoic acid.

Another prominent route is the Nazarov cyclization, which utilizes divinyl ketones (chalcones) as precursors. beilstein-journals.orgnih.gov A chalcone (B49325) bearing a phenyl group and a phenylsulfanyl group at the appropriate positions could be cyclized under acidic conditions to yield the desired indanone framework. beilstein-journals.orgnih.gov Modern advancements in catalysis, including rhodium- and palladium-catalyzed reactions, have expanded the toolkit for creating substituted indanones, offering milder conditions and higher efficiencies. organic-chemistry.org

The reactivity of this compound can be inferred from its functional groups:

The Ketone: The carbonyl group is a primary site for nucleophilic addition, condensation reactions (like aldol (B89426) or Knoevenagel condensations), and reductions. nih.govnih.gov It also allows for α-functionalization, such as halogenation or alkylation, at the C-2 position. nih.gov

The Phenylsulfide Moiety: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule. The C-S bond itself can be a target for cleavage or rearrangement under specific catalytic conditions. researchgate.net

The Aromatic Rings: Both the phenyl group at C-3 and the phenylsulfanyl group are susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide array of substituents to modulate the molecule's properties.

Identification of Unexplored Synthetic Routes and Reactivity Patterns

Beyond classical methods, several modern synthetic strategies remain largely unexplored for the specific synthesis of this compound. One-pot methodologies, such as a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization, could provide a more efficient route to substituted indanones. rsc.org The use of transition-metal-catalyzed C-H activation to directly install the phenylsulfanyl group onto a 3-phenyl-1-indanone (B102786) precursor represents a cutting-edge, atom-economical approach.

Further unexplored reactivity patterns could involve:

Photochemical Reactions: Aryl thioethers are known to participate in photochemical transformations, suggesting that the title compound could undergo novel cyclizations or rearrangements under UV irradiation. researchgate.net

Domino Reactions: The multiple reactive sites on the molecule could be exploited in domino or cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. nih.gov For instance, a reaction initiated at the ketone could be followed by a cyclization involving one of the aromatic rings.

Asymmetric Catalysis: The C-3 position is a stereocenter. Developing enantioselective syntheses, for example, through rhodium-catalyzed asymmetric intramolecular additions, would be crucial for studying the stereospecific properties and potential biological activities of the individual enantiomers. organic-chemistry.org

Potential for Novel Structural Derivations and Scaffold Design

The this compound scaffold is a rich platform for generating diverse chemical libraries. The 1-indanone core is considered a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. researchgate.net

Potential modifications could include:

Core Annulation: The indanone skeleton can be used as a building block for creating more complex fused carbo- and heterocyclic systems through annulation reactions. nih.govrsc.org This could involve ring expansion of the five-membered ring or the construction of new rings fused to the benzene (B151609) portion. nih.govrsc.org

Derivatization at C-2: The position alpha to the carbonyl is ripe for modification. Knoevenagel condensation with various aldehydes could introduce benzylidene substituents, a common motif in anti-inflammatory and anticancer agents. beilstein-journals.orgscienceopen.com

Modification of the Phenylsulfanyl Group: Replacing the phenyl ring of the thioether with other aromatic or heteroaromatic systems could significantly impact the molecule's steric and electronic profile. Furthermore, converting the thioether to a sulfone could introduce hydrogen bond accepting capabilities. researchgate.net

A summary of potential derivatization sites is presented in the table below.

| Modification Site | Type of Reaction | Potential New Functional Groups |

| C-1 (Ketone) | Nucleophilic Addition, Reductive Amination | Alcohols, Amines, Imines |

| C-2 (α-Methylene) | Aldol/Knoevenagel Condensation, Alkylation | Alkenes, Alkyl/Aryl Groups, Halogens |

| Aromatic Rings | Electrophilic Aromatic Substitution | Nitro, Halogen, Acyl, Alkyl Groups |

| Sulfur Atom | Oxidation | Sulfoxide, Sulfone |

Interdisciplinary Research Opportunities Beyond Conventional Organic Synthesis

The unique combination of a conjugated ketone and an aryl thioether suggests applications beyond traditional organic chemistry, opening doors to interdisciplinary research.

Materials Science: Aryl thioether and ketone-containing polymers and small molecules have been investigated for applications in organic electronics. nih.gov The compound could serve as a monomer or building block for novel polymers with interesting photophysical or conductive properties. The dicyanovinyl derivative of indanone, for instance, is noted for its strong electron-accepting nature, a key feature for materials in organic photovoltaics. researchgate.net

Medicinal Chemistry and Chemical Biology: The 1-indanone scaffold is a component in molecules designed as antiviral, anticancer, and anti-inflammatory agents, as well as treatments for neurodegenerative diseases like Alzheimer's. beilstein-journals.orgresearchgate.net Recent studies have specifically designed 1-indanone derivatives as high-affinity ligands for misfolded α-synuclein aggregates, which are implicated in Parkinson's disease. nih.govchemrxiv.org The specific substitutions on this compound could be fine-tuned to explore its potential as a therapeutic agent or a molecular probe for biological imaging. nih.gov

Photophysics: The extended π-system of the molecule suggests it may possess interesting fluorescent or phosphorescent properties. Modifications to the aromatic rings could tune these properties, leading to the development of novel sensors, probes, or components for light-emitting devices.

Q & A

Q. How do environmental factors (e.g., pH, solvent polarity) influence the compound’s physicochemical behavior?

- Methodological Answer :

- pH-dependent studies : Use buffered solutions (pH 3–9) to assess stability and optical properties.

- Solvent polarity assays : Measure absorption/emission shifts in solvents like hexane (non-polar) vs. ethanol (polar). Correlate with Kamlet-Taft parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.